molecular formula C24H16N4O B14466684 4,6,7-Triphenylpteridin-2(3H)-one CAS No. 65799-70-4

4,6,7-Triphenylpteridin-2(3H)-one

Cat. No.: B14466684
CAS No.: 65799-70-4
M. Wt: 376.4 g/mol
InChI Key: SSEDBNDJKBZAHB-UHFFFAOYSA-N
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Description

4,6,7-Triphenylpteridin-2(3H)-one is a heterocyclic compound featuring a pteridin-2(3H)-one core substituted with phenyl groups at positions 4, 6, and 6. The triphenyl substitution pattern likely enhances lipophilicity and steric bulk, which may influence solubility, stability, and binding interactions in biological systems.

Properties

CAS No.

65799-70-4

Molecular Formula

C24H16N4O

Molecular Weight

376.4 g/mol

IUPAC Name

4,6,7-triphenyl-3H-pteridin-2-one

InChI

InChI=1S/C24H16N4O/c29-24-27-21(18-14-8-3-9-15-18)22-23(28-24)26-20(17-12-6-2-7-13-17)19(25-22)16-10-4-1-5-11-16/h1-15H,(H,26,27,28,29)

InChI Key

SSEDBNDJKBZAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=O)N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Triphenylpteridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Triphenylpteridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 4,6,7-Triphenylpteridin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,6,7-Triphenylpteridin-2(3H)-one with structurally or functionally related compounds based on available evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications/Activities
This compound Pteridinone 4,6,7-Triphenyl Not Available High lipophilicity (inferred) Research chemical (speculative)
1,8-Dihydroxy-4,6-dimethoxyxanthone Xanthone 1,8-Dihydroxy, 4,6-dimethoxy 304.27 (calculated) Polar, UV-active, natural origin Antioxidant, natural product
4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one Thienopyridinone 5-Triphenylmethyl 397.53 Density: 1.26 g/cm³, synthetic origin Pharmaceutical intermediate
Artabolide Germacranolide Complex sesquiterpene Not Available Lactone structure, natural origin Anti-inflammatory (speculative)

Key Observations:

  • Xanthones, with a tricyclic oxygenated core, are more polar, while thienopyridinones incorporate sulfur, altering reactivity . Artabolide () is a sesquiterpene lactone, structurally distinct from aromatic heterocycles, emphasizing divergent biological roles .
  • Substituent Effects: Triphenyl groups in the target compound contrast with hydroxyl/methoxy substituents in xanthones () and the single triphenylmethyl group in the thienopyridinone derivative (). The triphenylmethyl group in ’s compound may confer steric hindrance, a property shared with the target compound’s triphenyl substitutions .
  • Synthetic and Analytical Methods :

    • While details the synthesis of a pyrazolopyrimidine derivative using K₂CO₃ in DMF and HPLC purification, analogous methods might apply to the target compound’s synthesis, though direct evidence is lacking .
    • Spectral data (e.g., NMR, LCMS) referenced in and are critical for characterizing such complex heterocycles, suggesting similar analytical workflows for the target compound .
  • Market and Applications: The thienopyridinone derivative () is marketed as a pharmaceutical intermediate, while xanthones () are often natural products with bioactive properties. The target compound’s applications remain speculative but could align with kinase inhibitor research .

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